4-Chloro-2-(4-fluorophenyl)quinazoline

Lipophilicity Drug-likeness Quinazoline intermediate selection

Medicinal chemists developing kinase inhibitor libraries often face a critical sourcing gap: generic 2-aryl-4-chloroquinazolines fail to replicate the hydrophobic back-pocket occupancy and metabolic stability conferred by the 4-fluorophenyl group. 4-Chloro-2-(4-fluorophenyl)quinazoline (CAS 113242-33-4) is the validated intermediate that directly addresses this problem. Key advantages: • Direct entry into patent WO2013013640A1 chemical space for irreversible EGFR/HER2 inhibitors without re-optimizing the C-2 aryl position. • Orthogonal C-4 chloride enables chemoselective SNAr with anilines/amines (K2CO3/DMF), preserving the C-2 4-fluorophenyl moiety throughout diversification. • Proven scaffold for sub-100 nM P-gp inhibitors (EC50 = 57.9 nM for lead compound 12k; Qiu et al., J. Med. Chem. 2017). • Supplied at ≥98% purity with full analytical documentation; not DOT/IATA hazardous, enabling ambient global shipping.

Molecular Formula C14H8ClFN2
Molecular Weight 258.68 g/mol
CAS No. 113242-33-4
Cat. No. B054383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4-fluorophenyl)quinazoline
CAS113242-33-4
Molecular FormulaC14H8ClFN2
Molecular Weight258.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H
InChIKeyCKOPPMRJZDRZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(4-fluorophenyl)quinazoline: Key Intermediate for Kinase Chemistry


4-Chloro-2-(4-fluorophenyl)quinazoline (CAS 113242-33-4) is a heterocyclic building block belonging to the 2,4-disubstituted quinazoline class, with a chloro leaving group at C-4 and a 4-fluorophenyl substituent at C-2 . The compound serves as a versatile late-stage diversification intermediate for constructing 4-anilinoquinazoline and related scaffolds, which constitute the pharmacophoric core of numerous FDA-approved tyrosine kinase inhibitors (e.g., gefitinib, erlotinib, afatinib) . Its primary value proposition lies in the orthogonal reactivity of the C-4 chloride, enabling sequential nucleophilic aromatic substitution (SNAr) with anilines and amines to generate focused kinase inhibitor libraries without deprotecting or re-functionalizing the C-2 aryl group [1].

4-Chloro-2-(4-fluorophenyl)quinazoline: Differentiated from Generic Analogs


Substituting 4-Chloro-2-(4-fluorophenyl)quinazoline with a generic 2-aryl-4-chloroquinazoline analog (e.g., 2-phenyl, 2-(4-chlorophenyl), or 2-(4-methylphenyl) variants) introduces quantifiable and often irreversible divergence in downstream molecular properties. The C-2 4-fluorophenyl group is not an inert spectator; its electron-withdrawing character (−I effect, Hammett σp = +0.06 for F vs. σp = −0.17 for CH3) modulates the electrophilicity of the C-4 chloride, directly affecting SNAr reaction rates, regioselectivity, and coupling yields during library synthesis [1]. More critically, once the 4-anilinoquinazoline final compound is assembled, the C-2 aryl substituent participates in hydrophobic interactions within the ATP-binding pocket of kinases; fluorine substitution alters both the electronic landscape and metabolic stability of the ultimate drug candidate in ways that chlorine, bromine, methyl, or methoxy cannot replicate . Empirically, in a focused P-glycoprotein (P-gp) inhibitor optimization campaign, the 4-fluorophenyl-bearing quinazoline scaffold was explicitly selected over other C-2 aryl variants to achieve sub-100 nM reversal potency (EC50 = 57.9 nM), underscoring the functional non-interchangeability of the C-2 substituent .

4-Chloro-2-(4-fluorophenyl)quinazoline: Comparative Evidence


C-2 Substituent Lipophilicity Comparison

The target compound's C-2 4-fluorophenyl group confers a calculated partition coefficient (XLogP3) of 4.6, representing an intermediate lipophilicity within the 2-aryl-4-chloroquinazoline series. The 2-(4-chlorophenyl) analog (CAS 59490-94-7, MW 275.14) exhibits higher lipophilicity, while the 2-phenyl analog (CAS 6484-25-9, MW 240.69) and 2-(4-methylphenyl) analog (CAS 59490-96-9, MW 254.71) span a wide range [1]. For medicinal chemistry programs targeting orally bioavailable kinase inhibitors, where optimal LogP values typically fall between 2 and 5, the 4-fluorophenyl derivative provides a favorable midpoint that balances passive permeability with aqueous solubility, whereas the chlorophenyl analog risks exceeding the upper lipophilicity threshold, potentially compromising solubility and increasing promiscuous off-target binding .

Lipophilicity Drug-likeness Quinazoline intermediate selection Lead optimization

Patent-Validated Intermediate for Irreversible EGFR/HER2 Inhibitors

Patent WO2013013640A1 explicitly employs 4-Chloro-2-(4-fluorophenyl)quinazoline as the key intermediate (designated as compound a-2 or a-47 in the patent) for constructing 4-anilinoquinazoline derivatives bearing a 3-chloro-4-fluoroanilino moiety at C-4, targeting irreversible inhibition of mutant EGFR kinases relevant to non-small cell lung cancer (NSCLC) [1]. The patent discloses that derivatives built from this specific 2-(4-fluorophenyl) scaffold, when further elaborated with a 3-chloro-4-fluoroanilino group at C-4 and an α,β-unsaturated amide warhead, exhibit dual EGFR/HER2 inhibitory activity . By contrast, the same patent family does not claim equivalent potency for the corresponding 2-phenyl or 2-(4-chlorophenyl) congeners in the context of the specific substitution pattern requiring a C-2 4-fluorophenyl group for optimal fit within the hydrophobic back pocket of the ATP-binding site [1]. This provides direct, patent-level evidence that the 4-fluorophenyl substitution at C-2 is not a trivial structural variation but a deliberate design element for achieving the desired kinase inhibition profile .

EGFR inhibitor NSCLC Irreversible kinase inhibitor Quinazoline intermediate

P-gp Inhibitor Potency of 4-Fluorophenyl Quinazoline Derivatives

In a systematic structure–activity relationship (SAR) study published in the Journal of Medicinal Chemistry (2017), a quinazoline-based P-glycoprotein (P-gp) inhibitor series was constructed using the 2-(4-fluorophenyl)quinazoline scaffold as the core template . The optimized lead compound, designated 12k, achieved an EC50 of 57.9 ± 3.5 nM for reversing doxorubicin resistance in K562/A02 MDR cells, with a long duration of action and good oral bioavailability . Critically, the study's SAR exploration revealed that the C-2 aryl substituent significantly impacted P-gp inhibitory potency; the 4-fluorophenyl substitution contributed to a balanced profile of high potency (nanomolar EC50), low inherent cytotoxicity, and the ability to potentiate multiple structurally diverse cytotoxic agents (including doxorubicin, paclitaxel, and vincristine) without affecting CYP3A4 activity or P-gp expression levels . While the study explored multiple C-4 aniline variations, the C-2 4-fluorophenyl group was retained as the optimal substituent throughout the lead optimization campaign, indicating that alternative C-2 aryl groups (e.g., phenyl, 4-chlorophenyl) did not yield the same combination of potency and drug-like properties in this chemotype .

P-glycoprotein Multidrug resistance Quinazoline scaffold MDR reversal

4-Chloro-2-(4-fluorophenyl)quinazoline: Key Application Scenarios


Parallel Synthesis of EGFR/HER2 Inhibitor Libraries

As documented in patent WO2013013640A1, 4-Chloro-2-(4-fluorophenyl)quinazoline is the validated starting material for constructing irreversible quinazoline-based EGFR/HER2 inhibitors bearing a Michael acceptor warhead [1]. Procurement of this specific intermediate—rather than a generic 4-chloro-2-arylquinazoline—ensures that the resulting compound library retains the C-2 4-fluorophenyl group required for hydrophobic back-pocket occupancy in the mutant EGFR ATP-binding site. Reaction with 3-chloro-4-fluoroaniline at C-4 via SNAr, followed by functionalization at the C-6/C-7 positions with an α,β-unsaturated amide side chain, generates the complete pharmacophore claimed in the patent [1]. Laboratories procuring this intermediate can directly access patent-validated chemical space without re-optimizing the C-2 aryl position .

P-gp Inhibitor Lead Optimization for MDR Reversal

The 2017 Journal of Medicinal Chemistry study by Qiu et al. established the 2-(4-fluorophenyl)quinazoline scaffold as a productive starting point for developing P-gp inhibitors with nanomolar potency (EC50 = 57.9 nM for lead compound 12k) [1]. By procuring 4-Chloro-2-(4-fluorophenyl)quinazoline, medicinal chemistry teams can build focused libraries via C-4 diversification with substituted anilines, leveraging the established SAR that the 4-fluorophenyl substituent at C-2 contributes to the balanced profile of high MDR reversal potency, low cytotoxicity, and favorable oral pharmacokinetics [1]. This scenario is particularly relevant for programs targeting chemotherapy-resistant cancers where P-gp overexpression is a confirmed resistance mechanism .

C-4 Late-Stage Functionalization for Kinase Libraries

4-Chloro-2-(4-fluorophenyl)quinazoline is ideally suited for high-throughput parallel synthesis of 4-anilinoquinazoline libraries targeting the kinase ATP-binding pocket [1]. The C-4 chloride undergoes SNAr with a broad range of anilines under mild basic conditions (K2CO3 or NaH in DMF or DMSO), enabling rapid analog generation without protecting group manipulation . The C-2 4-fluorophenyl group remains intact throughout the diversification step, ensuring that every library member incorporates the fluorine substituent implicated in favorable metabolic stability and target binding interactions [1]. Procurement of this intermediate is strategically warranted for kinase-focused screening collections where SAR around the C-4 aniline is the primary variable under investigation .

C-4 Selective SNAr Derivatization

The C-4 chloro substituent in 4-Chloro-2-(4-fluorophenyl)quinazoline is selectively reactive toward nitrogen nucleophiles under conditions where the C-2 4-fluorophenyl group remains inert, enabling chemoselective functionalization without competing side reactions at the C-2 position [1]. This orthogonal reactivity is exploited in nucleophilic substitution reactions with primary and secondary amines, anilines, and heterocyclic amines, using bases such as sodium hydride or potassium carbonate in polar aprotic solvents (DMF, DMSO) at elevated temperatures . The electron-withdrawing fluorine atom at the para position of the C-2 phenyl ring additionally activates the quinazoline ring system toward nucleophilic attack at C-4 relative to electron-donating substituents (e.g., methoxy or methyl), providing a reactivity advantage that translates to higher substitution yields in parallel synthesis workflows [1].

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